molecular formula C20H28N4O3 B2904513 2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892268-68-7

2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2904513
CAS No.: 892268-68-7
M. Wt: 372.469
InChI Key: RRIGJKUOSJTVJI-UHFFFAOYSA-N
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Description

2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using pentyl halides.

    Attachment of the Pyrrolidinyl Ethyl Group: This step may involve nucleophilic substitution reactions where the pyrrolidinyl ethyl group is attached to the quinazoline core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl ethyl group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions may target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities. This compound may be studied for its potential biological effects and mechanisms of action.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide would depend on its specific interactions with molecular targets. Typically, quinazoline derivatives exert their effects by binding to enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dioxo-3-ethyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • 2,4-dioxo-3-pentyl-N-(2-(morpholin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • 2,4-dioxo-3-pentyl-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of 2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the pyrrolidinyl ethyl group, in particular, may influence its binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2,4-dioxo-3-pentyl-N-(2-pyrrolidin-1-ylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-2-3-4-12-24-19(26)16-8-7-15(14-17(16)22-20(24)27)18(25)21-9-13-23-10-5-6-11-23/h7-8,14H,2-6,9-13H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIGJKUOSJTVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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